molecular formula C17H18BrNO B1635561 4-bromo-N-(4-tert-butylphenyl)benzamide

4-bromo-N-(4-tert-butylphenyl)benzamide

Cat. No.: B1635561
M. Wt: 332.2 g/mol
InChI Key: LPJHMQMLEORJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-tert-butylphenyl)benzamide (CAS: 746613-29-6) is a benzamide derivative characterized by a 4-bromobenzoyl group linked via an amide bond to a 4-tert-butyl-substituted aniline. The tert-butyl group at the para position of the phenyl ring introduces significant steric bulk, which influences its physicochemical properties, such as solubility and crystallinity .

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

4-bromo-N-(4-tert-butylphenyl)benzamide

InChI

InChI=1S/C17H18BrNO/c1-17(2,3)13-6-10-15(11-7-13)19-16(20)12-4-8-14(18)9-5-12/h4-11H,1-3H3,(H,19,20)

InChI Key

LPJHMQMLEORJPY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

4-Bromo-N-(2-Nitrophenyl)Benzamide
  • Substituent : A nitro group at the ortho position of the aniline ring.
  • Structural Features : Crystallographic studies reveal two distinct molecules (A and B) per asymmetric unit, with bond angles and lengths influenced by the nitro group’s electron-withdrawing nature .
  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
  • Contrast : Unlike the tert-butyl group, the nitro group enhances electrophilicity but reduces steric hindrance.
4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives
  • Substituent : Methoxy groups at the 3,5 positions of the aniline ring.
  • Biological Activity : Derivatives such as compound C9 exhibit potent FGFR1 inhibition, suppressing NSCLC cell lines (e.g., NCI-H520, IC₅₀ = 0.12 μM) .
  • Synthesis : Yields range from 39.1% to 77.8%, with methoxy groups improving electron density for receptor binding .
  • Contrast : Methoxy groups enhance solubility and electronic interactions compared to the hydrophobic tert-butyl group.
4-Bromo-N-(Dimethylcarbamothioyl)Benzamide
  • Substituent : A thiourea (-NH-C(S)-N(CH₃)₂) group.
  • Applications : Forms stable metal complexes (e.g., Cu(II), Ni(II)) due to sulfur’s coordination capacity .
  • Contrast : The tert-butyl derivative lacks thiourea’s metal-binding functionality but offers greater steric protection against enzymatic degradation.
Steric and Electronic Effects
  • Nitro/Methoxy Groups : Nitro groups decrease electron density (activating for electrophilic substitution), while methoxy groups increase it (activating for hydrogen bonding) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Properties/Activities References
4-Bromo-N-(4-tert-butylphenyl)benzamide 4-tert-butyl High steric bulk; CAS 746613-29-6
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitro Two molecules/asymmetric unit; R = 0.049
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-dimethoxy FGFR1 inhibitor (IC₅₀: 0.12–1.5 μM)
4-Bromo-N-(dimethylcarbamothioyl)benzamide Thiourea Cu(II)/Ni(II) complex formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.